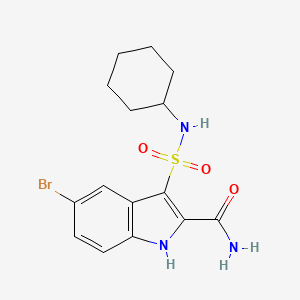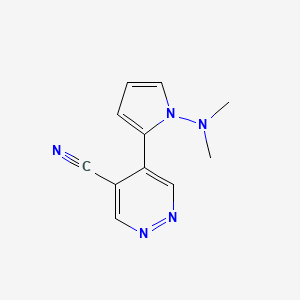![molecular formula C7H6BrN3O2 B12906408 6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione CAS No. 53854-20-9](/img/structure/B12906408.png)
6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and methyl groups in the structure can significantly influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes . One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or even proceed under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyrimidine-2,5-diones with different substituents, while substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The presence of the bromine and methyl groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, interfering with DNA replication, or disrupting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of the bromine atom and the methyl group can enhance its potential as a lead compound in drug discovery and development .
Propriétés
Numéro CAS |
53854-20-9 |
|---|---|
Formule moléculaire |
C7H6BrN3O2 |
Poids moléculaire |
244.05 g/mol |
Nom IUPAC |
6-bromo-7-methyl-1,3-dihydroimidazo[1,2-a]pyrimidine-2,5-dione |
InChI |
InChI=1S/C7H6BrN3O2/c1-3-5(8)6(13)11-2-4(12)10-7(11)9-3/h2H2,1H3,(H,9,10,12) |
Clé InChI |
GHWYLWNKFROQNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N2CC(=O)NC2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Nitro-2-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]glycine](/img/structure/B12906332.png)
![N-[Ethoxy(phenyl)phosphoryl]glycine](/img/structure/B12906338.png)
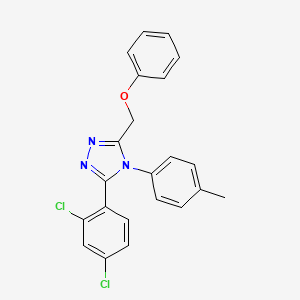
![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
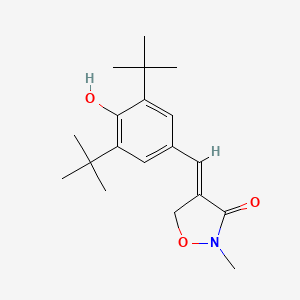
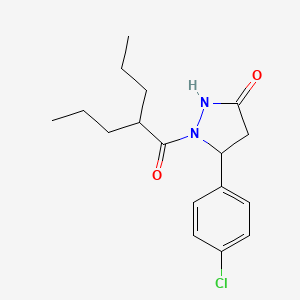
![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)
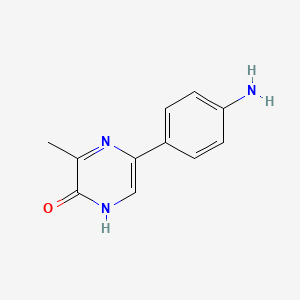
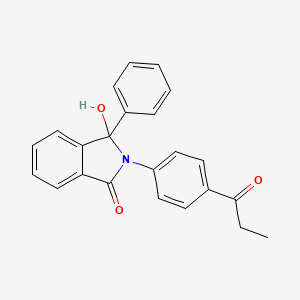

![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)
